(R)-1,2-戊二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

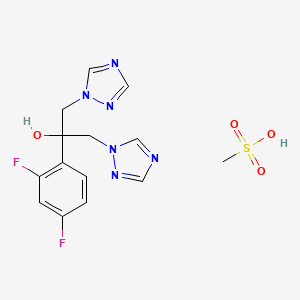

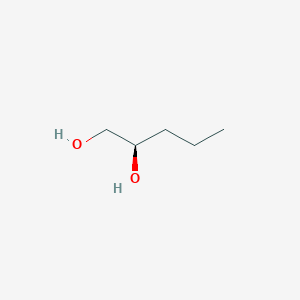

(R)-1,2-Pentanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a chiral molecule, which means that it exists in two mirror-image forms, (R) and (S). In

科学研究应用

糠醛醇催化生产: 1,2-戊二醇 (1,2-PeD) 的合成可以通过糠醛或糠醛醇的氢解来实现。一项研究报道了在各种 Pt/CeO2 催化剂上生产 1,2-PeD 的情况,强调了二氧化铈末端面在调节 Pt 表面状态以选择性生产 1,2-PeD 中的关键作用 (陶同等,2018)。

木糖一锅法转化: 一种由 Ru/C 和磷酸铌组成的双催化剂体系被用于将木糖转化为 1,2-戊二醇。该研究强调了酸性质对产物选择性的影响 (王乃亮等,2018)。

微生物立体反转用于光学活性二醇: 一种使用微生物立体反转生产光学活性 1,2-二醇(包括 (R)-1,2-戊二醇)的创新方法被开发出来。该过程涉及特定的微生物,如假丝酵母菌 (J. Hasegawa 等,1990)。

四氢糠醛醇选择性氢解: 在由 ReOx 物种改性的 Rh/SiO2 催化的条件下,四氢糠醛醇转化为 1,5-戊二醇通过化学选择性氢解实现。与传统的多分步方法相比,该方法提供了更高的产率 (小曾秀一,等,2009)。

生物质衍生化学品的生产: 从生物质(特别是糠醛和四氢糠醛醇)生产 1,5-戊二醇的研究已经得到综述。负载在二氧化硅或碳上的铑等催化剂,在该过程中表现出高活性和选择性 (Y. Nakagawa & K. Tomishige,2012)。

水溶液中的表面性质: 研究了 1,2-戊二醇稀水溶液的表面性质,重点关注分子水平的相互作用,这对于理解其在各种应用中的行为至关重要 (J. Gliński 等,1999)。

糠醛转化为 1,2-戊二醇: 开发了一种水滑石负载的 Pt 纳米粒子催化剂,用于将糠醛直接转化为 1,2-戊二醇,在无添加剂的条件下展示了高产率。该催化剂以其可回收性和可重复使用性而著称,同时保持高活性和选择性 (T. Mizugaki 等,2014)。

属性

IUPAC Name |

(2R)-pentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVRQHFDJLLWFE-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315395 |

Source

|

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108340-61-0 |

Source

|

| Record name | (2R)-1,2-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108340-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can microorganisms be used to obtain enantiomerically pure (S)-1,2-pentanediol from a racemic mixture?

A1: Yes, the research by Matsuyama et al. [] demonstrates the possibility of using microbial stereoinversion to obtain enantiomerically pure (S)-1,2-pentanediol. They found that Candida parapsilosis selectively converts the (R)-enantiomer of 1,2-pentanediol to the (S)-enantiomer, leaving the (S)-1,2-pentanediol untouched. This process occurs through a two-step oxidation-reduction mechanism involving an (R)-specific alcohol dehydrogenase and an (S)-specific 2-keto-1-alcohol reductase. [] This approach offers a promising biocatalytic route for producing optically active 1,2-diols.

Q2: Are there any known microbial enzymes capable of enantioselectively hydrolyzing racemic epoxides to produce specific enantiomers of 1,2-diols?

A2: Yes, research by Li et al. [] identified a novel epoxide hydrolase (EH) from Streptomyces fradiae, named SfEH1. When expressed in Escherichia coli, this enzyme exhibited enantioconvergent hydrolysis activity towards racemic 1,2-epoxypentane. This means it preferentially hydrolyzes the (S)-enantiomer of the epoxide while simultaneously converting the (R)-enantiomer to the (S)-enantiomer, ultimately leading to a high yield of (R)-1,2-pentanediol with excellent enantiomeric excess (eep). [] This discovery highlights the potential of exploring microbial diversity for discovering novel biocatalysts with valuable applications in chiral synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。